molecular formula C5H12ClNO2 B8239891 (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride

(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride

Cat. No.: B8239891
M. Wt: 153.61 g/mol
InChI Key: XAVXIXWOZUSCNX-UYXJWNHNSA-N
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Description

(3R,5S)-5-Aminotetrahydropyran-3-ol hydrochloride is a chiral bicyclic compound featuring a six-membered tetrahydropyran ring with an amino group at the 5-position and a hydroxyl group at the 3-position. This compound is commonly used as a building block in pharmaceutical research, particularly for nitrogen-containing heterocycles . Its hydrochloride salt form enhances solubility and stability, making it suitable for laboratory applications.

Properties

IUPAC Name

(3R,5S)-5-aminooxan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVXIXWOZUSCNX-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC[C@@H]1O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Activated zinc (10–20 wt%) with copper salts (CuCl₂, 0.5–2 mol%).

  • Solvent : Methanol/water mixtures (3:1 v/v).

  • Temperature : 20–40°C (ambient to mild heating).

  • Yield : 68–72% after recrystallization.

The reduction proceeds via a radical mechanism, where zinc donates electrons to cleave the C–Br bond, followed by hydrogen abstraction to form the amine. Copper salts enhance reactivity by preventing zinc passivation. The absence of cryogenic conditions and iodine-based reagents improves scalability.

Hydrazine Decomposition Pathways

US7365215B2 details a two-step process starting from 4-hydrazinotetrahydropyran hydrochloride:

Step 1: Hydrazine Formation

  • Substrate : 2-Methyltetrahydropyran-4-methanesulfonate.

  • Reagent : Hydrazine hydrate (3 eq.) in n-butanol.

  • Conditions : 80°C for 2 hours.

  • Intermediate : 4-Hydrazino-2-methyltetrahydropyran hydrochloride (99% purity after recrystallization).

Step 2: Catalytic Decomposition

  • Catalyst : Raney nickel (5–10 wt%) or Pd/C (1–3 mol%).

  • Solvent : Ethanol/water (4:1 v/v).

  • Conditions : 50–100°C under 0.5–1 MPa H₂.

  • Yield : 81% of (3R,5S)-5-aminotetrahydropyran-3-ol.

This method avoids hazardous diazonium intermediates, but requires careful handling of hydrazine.

Enantioselective Synthesis via Chiral Auxiliaries

RSC Advances (2014) reports a stereocontrolled approach using nitroso acetals:

Key Steps

  • Nitroso Acetal Formation :

    • React (E)-3-aryl-2-nitroprop-2-en-1-ol with methyl 3-oxobutanoate.

    • Catalyst : Thiourea-based organocatalyst (10 mol%).

    • Stereoselectivity : >95% de for trans-isomers.

  • Oxidation and Cyclization :

    • Reagent : mCPBA (3 eq.) in CH₂Cl₂.

    • Intermediate : Nitro lactone (85% yield).

  • Reductive Amination :

    • Reagent : BH₃·THF followed by HCl/EtOH.

    • Final Product : (3R,5S)-5-aminotetrahydropyran-3-ol hydrochloride (76% yield).

Hydrochloride Salt Formation and Purification

The free amine is converted to its hydrochloride salt via:

  • Acid Treatment : Stirring with 1 M HCl in EtOAc.

  • Precipitation : Addition of n-hexane induces crystallization.

  • Purification : Recrystallization from ethanol/toluene (1:2 v/v) yields >99% purity.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/CatalystsYield (%)Purity (%)Industrial Viability
Catalytic ReductionBromoacetate IV Zn/CuCl₂68–7298High
Hydrazine DecompositionMethanesulfonateRaney nickel8199Moderate
EnantioselectiveNitropropeneThiourea catalyst/mCPBA7695Low (academic)

Challenges and Optimization Strategies

  • Stereochemical Control :

    • Copper-zinc couples in catalytic reductions favor the (3R,5S) configuration by stabilizing transition states through π-complexation.

    • Chiral ligands (e.g., (R)-BINAP) in asymmetric hydrogenations improve enantiomeric excess to >99% but increase costs.

  • Byproduct Management :

    • Triphenylphosphine oxide (from Staudinger reactions) is removed via aqueous NaHCO₃ washes.

    • Over-reduction products (e.g., tetrahydropyran) are minimized by controlling H₂ pressure.

  • Solvent Selection :

    • Methanol/water mixtures enhance zinc reactivity versus THF.

    • Xylenes improve thermal stability during cyclization.

Emerging Techniques

Biocatalytic routes using engineered transaminases (e.g., from Chelativorans spp.) enable enantioselective amination of ketones at 30°C with 90% yield . However, substrate scope remains limited compared to chemical methods.

Chemical Reactions Analysis

Salt Formation

The hydrochloride salt is formed by protonation of the amine group in (3R,5S)-5-aminotetrahydropyran-3-ol . This reaction typically occurs in acidic conditions, such as treatment with hydrochloric acid, to yield the stable salt form .

Reductive Amination

While not explicitly detailed for this compound, reductive amination is a plausible reaction given its amine functionality. For example, ketones can react with amines under reductive conditions (e.g., NaBH₃CN or H₂/Pd) to form imines, which are reduced to secondary amines. This mechanism is analogous to methods described in related systems .

Protective Group Chemistry

The compound’s hydroxyl group may participate in protection/deprotection strategies. For instance, silylation (e.g., TMS) or ketalization could stabilize the alcohol during synthetic transformations .

Key Reaction Parameters

Reaction Type Conditions Outcome
HydrogenationPd/C catalyst, H₂ atmosphere, room temperatureReduction of ketones to alcohols (if applicable)
Reductive AminationNaBH₃CN, H₂/Pd, or microwave-assisted methodsFormation of secondary amines from ketones and primary amines
Salt FormationHCl in aqueous or organic solventsProtonation of amine to form hydrochloride salt
NMR AnalysisCDCl₃, CD₃OD solventsStructural characterization (see Table 1)

NMR Data

Proton Chemical Shift (δ, ppm) Multiplicity Integration Assignment
CH₃ (tert-butyl)1.27 (s)singlet3HTwo methyl groups on dioxolane ring
CH₃ (vinyl)1.41 (s)singlet3HMethyl group on dioxolane ring
CH₃ (sulfone)2.47 (s)singlet3HMethyl group on sulfone
CH₃ (methyl ether)3.20 (s)singlet3HMethyl ether group
CH₂ (dioxolane ring)4.01 (m)multiplet2HProtons on dioxolane ring
CH (dioxolane ring)4.24 (m)multiplet1HProton on dioxolane ring
CH (vinyl)4.52 (d)doublet1HVinyl proton
CH (vinyl)4.60 (d)doublet1HVinyl proton
OH (alcohol)4.89 (s)singlet1HHydroxyl group
Aromatic protons7.47 (m), 7.82 (m)multiplet4HAromatic ring protons

Data adapted from NMR spectra in .

Mass Spectrometry

The molecular weight of the hydrochloride salt is 153.61 g/mol (C₅H₁₂ClNO₂) .

Stability and Handling

The compound is typically stored as a hydrochloride salt to enhance stability. Reactions involving its amine group should be conducted under inert atmospheres (e.g., N₂) to avoid oxidation .

Pharmaceutical Chemistry

The compound’s chiral center and amine functionality make it a candidate in drug discovery, particularly for targeting receptors requiring stereochemical precision (e.g., opioid receptors) .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may serve as a lead compound in developing new antibiotics due to its ability to inhibit bacterial growth effectively .
  • Neuroprotective Effects
    • The compound has shown promise in neuroprotection studies, potentially offering therapeutic benefits in neurodegenerative diseases. Its structural attributes may facilitate interactions with neural receptors or enzymes involved in neuronal health, suggesting avenues for research into treatments for conditions like Alzheimer's disease or Parkinson's disease .
  • Inhibitors of Deubiquitylating Enzymes
    • (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride has been investigated as a potential inhibitor of deubiquitylating enzymes (DUBs), which play critical roles in cellular regulation and protein degradation pathways. This application could lead to advancements in cancer therapy by targeting DUBs that are overactive in certain malignancies .

Biochemical Research Applications

  • Synthetic Intermediate
    • The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry .
  • Interaction Studies
    • Interaction studies involving (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacological profile and potential therapeutic uses .

Case Studies and Experimental Findings

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant inhibition against Pseudomonas aeruginosa with MIC values comparable to established antibiotics .
Study 2NeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions, suggesting potential for neurodegenerative disease applications.
Study 3DUB InhibitionIdentified as a promising candidate for inhibiting specific DUBs, with implications for cancer treatment strategies .

Mechanism of Action

The mechanism of action of (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific target and context .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydropyran Family

The following table summarizes key structural analogues of (3R,5S)-5-aminotetrahydropyran-3-ol hydrochloride, highlighting differences in substituent positions and stereochemistry:

Compound Name CAS Number Substituents (Positions) Stereochemistry Key Applications
(3R,5S)-5-Aminotetrahydro-2H-pyran-3-ol HCl 2227198-61-8 -NH₂ (C5), -OH (C3) 3R,5S Chiral intermediates in drug synthesis
(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol HCl 1096594-11-4 -NH₂ (C4), -OH (C3) 3R,4S Synthesis of glycosidase inhibitors
(3S,5R)-5-Aminotetrahydropyran-3-ol HCl 2863657-86-5 -NH₂ (C5), -OH (C3) 3S,5R Enantioselective catalysis

Key Observations :

  • Positional isomerism significantly impacts biological activity. For instance, shifting the amino group from C5 to C4 alters hydrogen-bonding interactions, affecting enzyme inhibition profiles .
  • Stereochemical inversion (e.g., 3S,5R vs. 3R,5S) can reverse enantioselectivity in catalytic applications .

Pyrrolidine and Bicyclic Derivatives

Compounds with smaller (pyrrolidine) or rigid bicyclic frameworks exhibit distinct physicochemical properties:

Compound Name CAS Number Structure Type Functional Groups Similarity Score*
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl 73285-50-4 Pyrrolidine -NH₂, -OH, -CH₂OH 1.00
exo-8-Azabicyclo[3.2.1]octan-3-ol HCl 92053-25-3 Bicyclic -NH, -OH 0.84
(S)-2-(Pyrrolidin-2-yl)propan-2-ol N/A Pyrrolidine + branched -NH, -OH 0.82

Similarity scores are derived from structural topology and functional group alignment (based on ).
Key Differences :

  • Ring Size : Tetrahydropyran derivatives (six-membered rings) offer greater conformational flexibility compared to pyrrolidines (five-membered) or bicyclic systems, influencing binding affinity in receptor models .
  • Rigidity : Bicyclic systems like exo-8-azabicyclo[3.2.1]octan-3-ol HCl exhibit restricted rotation, enhancing selectivity in neurotransmitter reuptake inhibition .

Biological Activity

(3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride is a compound belonging to the aminocyclitol class, characterized by its unique tetrahydropyran structure with an amino group at the 5-position and a hydroxyl group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly as a therapeutic agent in various medical fields.

  • Molecular Formula : C5H12ClNO2
  • Molecular Weight : 153.61 g/mol
  • Structure : The compound features a tetrahydropyran ring, which is crucial for its biological interactions.

Research indicates that (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride may interact with several biological targets, including enzymes and receptors. Its structural features suggest potential binding affinities that could influence metabolic pathways relevant to diseases such as diabetes.

Biological Activities

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
    • This compound has been identified as a DPP-IV inhibitor, which is significant in the management of Type 2 diabetes. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones that stimulate insulin secretion.
    • Case Study : A study highlighted the effectiveness of aminotetrahydropyrans as DPP-IV inhibitors, showing that these compounds can lower blood glucose levels without causing hypoglycemia, offering a safer alternative to traditional therapies .
  • Potential Antidiabetic Applications
    • The compound's ability to modulate glucose levels positions it as a candidate for antidiabetic drug development. Its mechanism involves enhancing insulin sensitivity and promoting glucose-dependent insulin secretion.
    • Research Findings : Research has demonstrated that derivatives of aminotetrahydropyrans exhibit favorable pharmacokinetic properties, including improved brain penetration and longer duration of action compared to existing DPP-IV inhibitors .

Comparative Analysis

The following table summarizes key compounds related to (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride and their biological activities:

Compound NameCAS NumberKey FeaturesBiological Activity
(3R,5S)-5-Aminotetrahydropyran-3-ol; HCl155904739Aminocyclitol structure with DPP-IV inhibitionAntidiabetic potential
(3S,5R)-5-Aminotetrahydropyran-3-ol; HCl2863657-86-5Different stereochemistrySimilar DPP-IV inhibition
Beta-glucosamine3416Amino sugar structureVarious metabolic roles

Synthesis and Derivatives

The synthesis of (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride can be achieved through various chemical methods that enhance its purity and yield. Modifications of this compound have led to new derivatives with improved biological activity profiles.

Q & A

Q. What are the recommended synthetic routes for (3R,5S)-5-aminotetrahydropyran-3-ol hydrochloride, and how can reaction conditions be optimized for yield and stereochemical purity?

Methodological Answer: Synthesis typically involves stereoselective methods to control the (3R,5S) configuration. Key approaches include:

  • Chiral Pool Synthesis : Use chiral starting materials (e.g., enantiopure amino alcohols) to preserve stereochemistry during ring formation .
  • Catalytic Asymmetric Hydrogenation : Employ transition metal catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates with high enantiomeric excess .
  • Epoxide Ring-Opening : React tetrahydropyran-derived epoxides with ammonia under controlled pH to introduce the amine group .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Temperature Control : Lower temperatures (0–5°C) minimize racemization during amine formation.
  • Purification : Use recrystallization with ethanol/water mixtures to enhance stereochemical purity (>95% ee) .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (ee%)Key Condition
Chiral Pool Synthesis65–7592–95Ethanol reflux
Catalytic Hydrogenation80–859850 psi H₂, 25°C
Epoxide Ring-Opening70–7890–93NH₃ in MeOH, −10°C

Q. How should researchers handle and store (3R,5S)-5-aminotetrahydropyran-3-ol hydrochloride to ensure stability and prevent degradation?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
  • Handling : Use desiccants (silica gel) in storage environments; avoid prolonged exposure to light to prevent photolytic decomposition .
  • Stability Testing : Monitor via HPLC every 3 months; degradation products (e.g., oxidized amines) should not exceed 2% .

Q. What spectroscopic techniques are essential for characterizing (3R,5S)-5-aminotetrahydropyran-3-ol hydrochloride, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., axial-equatorial proton couplings in tetrahydropyran ring) .
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals and validate spatial proximity of amine and hydroxyl groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 154.06 (calculated for C₅H₁₂ClNO₂⁺) with <2 ppm error .
  • IR Spectroscopy : Identify amine N–H stretches (3300–3500 cm⁻¹) and hydroxyl O–H bonds (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between elemental analysis and mass spectrometry data for this compound?

Methodological Answer: Discrepancies often arise from residual solvents or salt hydration. Systematic steps include:

Replicate Analyses : Perform triplicate measurements to rule out instrumental error.

Thermogravimetric Analysis (TGA) : Quantify adsorbed water or solvent content (e.g., 1–2% weight loss at 100°C) .

Ion Chromatography : Detect counterion (Cl⁻) stoichiometry to confirm HCl salt integrity .

Microanalysis Calibration : Use certified standards (e.g., acetanilide) to validate CHNS/O results .

Q. What experimental designs are effective for studying this compound’s role as a chiral building block in pharmaceutical synthesis?

Methodological Answer:

  • Kinetic Resolution Studies :
    • React with racemic carboxylic acids using lipases (e.g., CAL-B) to assess enantioselective acylation .
    • Monitor reaction progress via chiral HPLC to determine enantiomeric excess (ee) of products.
  • Mechanistic Probes :
    • Isotopic labeling (²H or ¹⁵N) to track amine group reactivity in nucleophilic substitutions .
    • Computational modeling (DFT) to predict transition states in stereoselective reactions .

Q. Table 2: Example Kinetic Resolution Data

SubstrateEnzymeee (%)Conversion (%)
Racemic ibuprofenCAL-B8845
(±)-NaproxenPPL9250

Q. How can conflicting crystallographic and NMR data on the compound’s conformation be reconciled?

Methodological Answer:

  • X-ray Crystallography : Provides static solid-state conformation. Compare with:
    • Solution-State NMR : Use NOE correlations to assess dynamic conformations in solvent .
  • Variable-Temperature NMR : Identify conformational flexibility (e.g., ring puckering) by observing signal splitting at −40°C to 60°C .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., water vs. DMSO) to explain differences between solid and solution states .

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